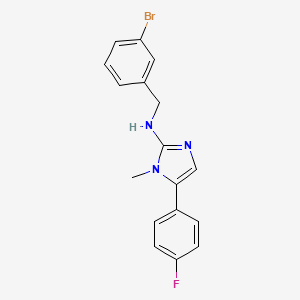![molecular formula C19H19NO3 B15023759 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B15023759.png)
1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one is a complex organic compound that features an indole core structure substituted with a methoxyphenoxyethyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, 2-(2-methoxyphenoxy)ethanol, and acetyl chloride.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.
Materials Science: It is explored for its potential use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the indole core and the specific substitution pattern in 1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one imparts unique chemical and biological properties, making it distinct from other related compounds.
Eigenschaften
Molekularformel |
C19H19NO3 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]ethanone |
InChI |
InChI=1S/C19H19NO3/c1-14(21)16-13-20(17-8-4-3-7-15(16)17)11-12-23-19-10-6-5-9-18(19)22-2/h3-10,13H,11-12H2,1-2H3 |
InChI-Schlüssel |
OPTOWUPJICDIBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-3-({1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromo-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15023691.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B15023693.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15023694.png)

![N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-1,3-benzodioxol-5-amine](/img/structure/B15023706.png)
![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023711.png)
![2-Benzyl-7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023713.png)
![5-(2-Bromo-5-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15023723.png)
![3-(4-Chlorophenyl)-2-methyl-5-pyridin-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15023729.png)
![N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15023737.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023748.png)


